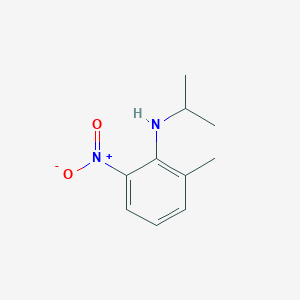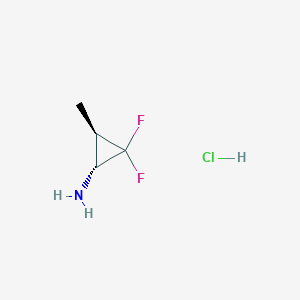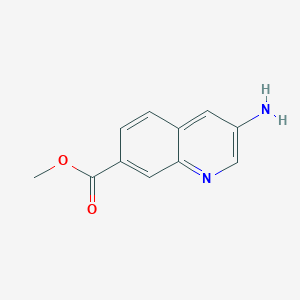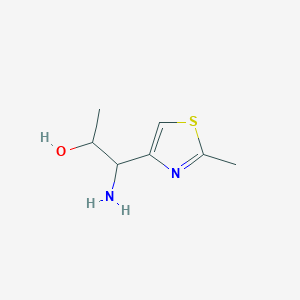![molecular formula C21H16N4O3S B2795557 N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895008-10-3](/img/structure/B2795557.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule, as well as the relative positions of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and substitutions . These reactions are typically carried out under controlled conditions to ensure the correct products are formed.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as melting point determination and elemental analysis . These properties can provide important information about the compound’s stability, reactivity, and suitability for use in various applications.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Compounds with a similar structure, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results, indicating that our compound of interest may also possess anti-inflammatory properties .
Antioxidant Activity
Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases .
Analgesic Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This suggests that our compound could potentially be used in pain management .
Antimicrobial Activity
Thiazole compounds have been found to possess antimicrobial properties, making them effective against certain types of bacteria . This suggests potential applications of our compound in the development of new antimicrobial drugs .
Antiretroviral Activity
Some thiazole compounds have been used in the development of antiretroviral drugs . This suggests that our compound could potentially be used in the treatment of retroviral infections .
Antifungal Activity
Thiazole compounds have been found to have antifungal properties . This indicates that our compound could potentially be used in the treatment of fungal infections .
Anticancer Activity
Thiazole derivatives have been used in the development of anticancer drugs . This suggests potential applications of our compound in cancer treatment .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This suggests that our compound could potentially be used in the treatment of neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of similar compounds has been studied in the context of their anti-inflammatory and antibacterial properties . For example, some compounds have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation . Other compounds have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Zukünftige Richtungen
Future research could involve further optimization of the chemical structure to enhance the medicinal properties of these compounds. This could involve the introduction of different functional groups or substituents, or the use of different coupling partners in the synthesis . Additionally, more in-depth studies could be carried out to better understand the mechanism of action of these compounds and to assess their safety and efficacy in preclinical and clinical trials.
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-8-9-17-19(11-14)29-21(23-17)24(13-15-5-4-10-22-12-15)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEALNMDWOXUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)






![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)


![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)

